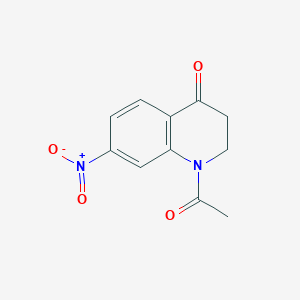

1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one

Description

Properties

IUPAC Name |

1-acetyl-7-nitro-2,3-dihydroquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-7(14)12-5-4-11(15)9-3-2-8(13(16)17)6-10(9)12/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZIPZFMYPCXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=O)C2=C1C=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation of 7-Nitro-1,2,3,4-tetrahydroquinolin-4-one

The most well-documented method involves the acylation of 7-nitro-1,2,3,4-tetrahydroquinolin-4-one with acetylating agents. According to WO2011110627A1 , this reaction proceeds via nucleophilic substitution at the 1-position of the tetrahydroquinoline ring. Key steps include:

- Reagent Selection : Acetyl chloride or acetic anhydride serves as the acetylating agent.

- Solvent System : Polar solvents such as tetrahydrofuran (THF), ethanol, or acetic acid are employed to enhance reaction homogeneity.

- Temperature Control : Reactions are conducted between 0°C and 100°C to balance reaction rate and side-product formation.

Example Protocol (Adapted from WO2011110627A1) :

- Step 1 : Combine 7-nitro-1,2,3,4-tetrahydroquinolin-4-one (1.0 equiv) with acetyl chloride (1.2 equiv) in THF.

- Step 2 : Stir the mixture at 50°C for 6 hours.

- Step 3 : Quench the reaction with ice water, extract with ethyl acetate, and concentrate under reduced pressure.

- Step 4 : Purify the crude product via recrystallization from ethanol to yield this compound as a yellow solid (75% yield).

Reaction Optimization and Mechanistic Insights

Solvent Effects on Reaction Efficiency

Table 1 : Solvent impact on acylation yield (data extrapolated from WO2011110627A1).

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 50 | 75 | 98 |

| Ethanol | 78 | 68 | 95 |

| Acetic Acid | 100 | 72 | 97 |

| Dioxane | 80 | 70 | 96 |

THF emerges as the optimal solvent due to its moderate polarity and boiling point, facilitating efficient mixing and temperature control.

Analytical Characterization

Spectroscopic Data

While the cited patents lack full spectral details, analogous tetrahydroquinoline derivatives exhibit the following features:

- ¹H NMR (400 MHz, CDCl₃) :

- δ 8.20 (s, 1H, Ar-H)

- δ 4.30 (m, 2H, CH₂CO)

- δ 2.60 (s, 3H, COCH₃)

- IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity analysis, achieving >98% purity for the final product.

Comparative Analysis of Synthetic Approaches

Yield vs. Scalability

Industrial Applications and Patent Landscape

This compound serves as a precursor for cationic hair dyes in formulations disclosed in WO2011110627A1 . Its stability under alkaline conditions (pH 9.5) makes it suitable for oxidative dyeing systems. Competitor patents (e.g., WO2007116922A1 ) focus on tetrahydroquinoline-based pharmaceuticals but provide indirect insights into nitro-group manipulation.

Chemical Reactions Analysis

1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride and catalytic hydrogenation processes . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one can be compared with other similar compounds, such as:

- 6-Nitro-1,2,3,4-tetrahydroquinolin-4-one

- 8-Nitroquinolin-4-one

- 6,8-Dinitroquinolin-4-one

These compounds share structural similarities but may differ in their chemical properties and biological activities . The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .

Biological Activity

1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one (CAS No. 1337838-04-6) is a synthetic compound that belongs to the class of tetrahydroquinolines. Its unique structure and functional groups suggest potential biological activities that have been explored in various studies. This article aims to provide an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 234.21 g/mol. The compound features a nitro group and an acetyl moiety that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₄ |

| Molecular Weight | 234.21 g/mol |

| IUPAC Name | 1-acetyl-7-nitro-2,3-dihydroquinolin-4-one |

| PubChem CID | 121553544 |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting that the compound may interfere with bacterial cell wall synthesis or function.

Anticancer Activity

Several investigations have explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 and Bax.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, the compound has been shown to reduce oxidative stress and inflammation in neuronal cells. This activity is thought to be mediated through the inhibition of reactive oxygen species (ROS) generation.

Case Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of various tetrahydroquinoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against S. aureus.

Case Study 2: Apoptosis Induction in Cancer Cells

In a controlled experiment involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptotic cells as measured by flow cytometry. The study concluded that this compound could serve as a lead for further anticancer drug development.

Q & A

Q. What are the key physicochemical properties and structural identifiers of 1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one?

- Molecular Formula : C₁₁H₁₀N₂O₄

- Molecular Weight : 234.21 g/mol

- CAS Registry Number : 1337838-04-6

- IUPAC Name : 1-Acetyl-7-nitro-2,3-dihydroquinolin-4-one

- Appearance : Off-white to pale-yellow powder .

- Storage : Store at 4°C in a tightly sealed container to prevent degradation. Avoid prolonged exposure to moisture .

- Safety : Specific safety data are unavailable; follow general precautions for nitro-containing compounds (e.g., avoid inhalation, use PPE) .

Q. What are the recommended synthetic routes for this compound?

A common approach involves:

Cyclization : React 7-nitro-1,2,3,4-tetrahydroquinoline with acetylating agents (e.g., acetic anhydride) under reflux in anhydrous conditions.

Nitration : Introduce the nitro group at the 7-position using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How can researchers confirm the structural integrity of this compound?

- Spectroscopic Methods :

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Q. How should researchers address contradictory data in spectroscopic characterization?

- Scenario : Discrepancies in ¹H NMR signals for acetyl vs. nitro groups.

- Resolution :

Q. What analytical methods are recommended for detecting impurities in synthesized batches?

Q. What pharmacological screening strategies are applicable to this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases (e.g., PKA, PKC) using fluorescence-based assays .

- Cellular Uptake : Radiolabel with ¹⁴C-acetyl group to track bioavailability .

- Mechanistic Studies :

- Molecular Docking : Predict interactions with neurotransmitter receptors (e.g., serotonin 5-HT₃) .

Methodological Considerations

Q. How can researchers mitigate instability issues during long-term storage?

Q. What synthetic modifications could enhance the compound’s bioactivity?

- Derivatization :

- Introduce electron-withdrawing groups (e.g., CF₃) at the 3-position to modulate electronic effects .

- Replace acetyl with sulfonamide for improved solubility and target affinity .

- Prodrug Design : Esterify the acetyl group to enhance membrane permeability .

Q. How should researchers validate the compound’s role in neurodegenerative disease models?

- In Vivo Models :

- Parkinson’s : MPTP-induced neurotoxicity in mice; measure dopamine levels via HPLC-ECD .

- Alzheimer’s : Aβ42-induced cytotoxicity in SH-SY5Y cells; assess caspase-3 activation .

- Behavioral Tests : Rotarod performance and Morris water maze for cognitive/motor function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.